molecular formula C9H18ClNO B6163097 1-oxa-8-azaspiro[5.5]undecane hydrochloride CAS No. 2703781-71-7

1-oxa-8-azaspiro[5.5]undecane hydrochloride

Cat. No.: B6163097
CAS No.: 2703781-71-7
M. Wt: 191.7
InChI Key:
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Description

1-oxa-8-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxa-8-azaspiro[5.5]undecane hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Prins cyclization reaction remains a viable approach for large-scale synthesis, provided that the reaction conditions are optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-oxa-8-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-oxa-8-azaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-oxa-8-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets, such as the MmpL3 protein in Mycobacterium tuberculosis. This interaction inhibits the function of the protein, thereby exerting its biological effects . The compound’s unique spirocyclic structure allows it to fit into the active sites of target proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-oxa-8-azaspiro[5.5]undecane hydrochloride is unique due to its specific arrangement of atoms within the spirocyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

CAS No.

2703781-71-7

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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